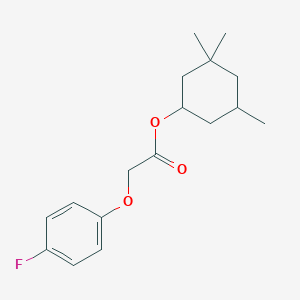
(3,3,5-trimethylcyclohexyl) 2-(4-fluorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3,5-Trimethylcyclohexyl) 2-(4-fluorophenoxy)acetate is an organic compound with the molecular formula C18H25FO3 It is a derivative of cyclohexane, featuring a fluorophenoxy group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,5-trimethylcyclohexyl) 2-(4-fluorophenoxy)acetate typically involves the esterification of 3,3,5-trimethylcyclohexanol with 2-(4-fluorophenoxy)acetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
(3,3,5-Trimethylcyclohexyl) 2-(4-fluorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in the replacement of the fluorophenoxy group with the nucleophile.
Scientific Research Applications
(3,3,5-Trimethylcyclohexyl) 2-(4-fluorophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,3,5-trimethylcyclohexyl) 2-(4-fluorophenoxy)acetate involves its interaction with specific molecular targets. The fluorophenoxy group can interact with enzymes or receptors, modulating their activity. The acetate ester can undergo hydrolysis to release the active form of the compound, which then exerts its effects through various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,3,5-Trimethylcyclohexyl 2-(4-chlorophenoxy)acetate
- 3,3,5-Trimethylcyclohexyl 2-(4-bromophenoxy)acetate
- 3,3,5-Trimethylcyclohexyl 2-(4-methylphenoxy)acetate
Uniqueness
(3,3,5-Trimethylcyclohexyl) 2-(4-fluorophenoxy)acetate is unique due to the presence of the fluorine atom in the phenoxy group. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity compared to its chloro, bromo, and methyl analogs .
Properties
CAS No. |
58327-09-6 |
|---|---|
Molecular Formula |
C17H23FO3 |
Molecular Weight |
294.36 g/mol |
IUPAC Name |
(3,3,5-trimethylcyclohexyl) 2-(4-fluorophenoxy)acetate |
InChI |
InChI=1S/C17H23FO3/c1-12-8-15(10-17(2,3)9-12)21-16(19)11-20-14-6-4-13(18)5-7-14/h4-7,12,15H,8-11H2,1-3H3 |
InChI Key |
ZHUVVZYKDYFWJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)COC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















